(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
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Overview
Description
(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring a tetrahydropyrrolo[1,2-c][1,3]oxazole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one can be achieved through a multi-step process involving the following key steps:
Formation of the Tetrahydropyrrolo[1,2-c][1,3]oxazole Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-Butyl Group: This can be achieved through alkylation reactions using tert-butyl halides.
Addition of the Ethenyl Group: This step may involve the use of vinylation reagents.
Hydroxylation: Introduction of the hydroxyl group can be done through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The ethenyl and tert-butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halides and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The unique structure of the compound may make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.
Industry
The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one: Unique due to its specific functional groups and structure.
Other Tetrahydropyrrolo[1,2-c][1,3]oxazole Derivatives: These compounds may share similar core structures but differ in their substituents.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9-10,15H,1,6-7H2,2-4H3/t9?,10?,12-/m0/s1 |
InChI Key |
DAGVYBNUTMALEB-CBINBANVSA-N |
Isomeric SMILES |
CC(C)(C)C1N2C(=O)CC[C@]2(C(O1)O)C=C |
Canonical SMILES |
CC(C)(C)C1N2C(=O)CCC2(C(O1)O)C=C |
Origin of Product |
United States |
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